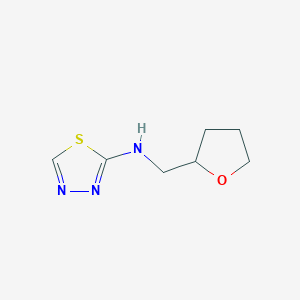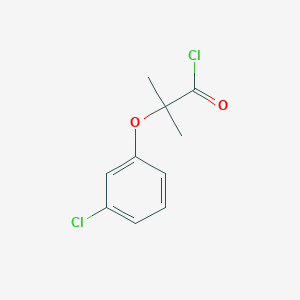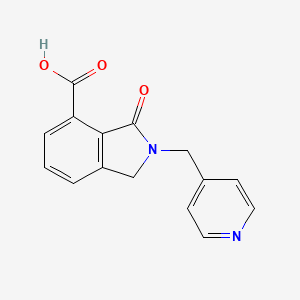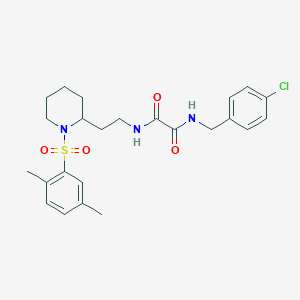![molecular formula C16H16ClNO3S B2972413 2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1001785-89-2](/img/structure/B2972413.png)
2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate is a chemical compound that has recently gained attention for its potential applications in scientific research. This compound is a member of the oxo-ethyl-thiophene-carboxylate family and has been found to possess unique properties that make it a valuable tool in various research fields.
Scientific Research Applications
Dyeing Polyester Fibers
Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate is used in synthesizing disperse dyes for dyeing polyester fabrics. These dyes produce various shades like yellow, deep pink, and brownish purple, exhibiting good fastness properties, though they have poor photostability (Iyun et al., 2015).
One-Pot Gewald Synthesis
This compound is obtained through the one-pot Gewald reaction, involving aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur. This synthesis method is efficient for producing 2-aminothiophene-3-carboxylates bearing various aryl groups (Tormyshev et al., 2006).
Pyrrolopyrazinothienoquinolines Synthesis
Ethyl 3-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate, a related compound, is utilized in synthesizing pyrrolo[1",2":1',6']pyrazino-[2', 3': 4, 5]thieno[2, 3-b]quinolines, a new fused pyrazine ring system (Bakhite et al., 1995).
Peptide Synthesis
The 2-(p-nitrophenylthio)ethyl group, similar to 2-methylthioethyl, is used for carboxyl-group protection in peptide synthesis. This group is removed selectively by treatment with alkali (Amaral, 1969).
Antimicrobial Activity
Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives show significant antimicrobial properties. These compounds were synthesized by a base protanated reaction and evaluated for their antibacterial activity using the minimum inhibitory concentration (MIC) method (Prasad et al., 2017).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , which can make them useful in developing new therapeutic agents.
Mode of action
The interaction of indole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The specific pathways affected by indole derivatives can vary widely depending on the specific derivative and target. For example, some indole derivatives have been found to inhibit viral replication, suggesting they may interact with pathways involved in the viral life cycle .
Result of action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and metabolic activity, among others . These changes can result in the observed biological activities of these compounds.
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its interactions with its target .
properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-11-7-9-22-15(11)16(20)21-10-14(19)18-8-6-12-2-4-13(17)5-3-12/h2-5,7,9H,6,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXZIJWEUHHNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2972331.png)


![1-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2972336.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2972337.png)
![4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972338.png)
![{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride](/img/structure/B2972340.png)
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2972342.png)

![2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide](/img/structure/B2972344.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2972349.png)
![3-(4-ethoxyphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2972350.png)
![2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2972352.png)
